molecular formula C11H14O2S B2456394 4-[4-(Methylsulfanyl)phenyl]butanoic acid CAS No. 116174-33-5

4-[4-(Methylsulfanyl)phenyl]butanoic acid

Cat. No.: B2456394
CAS No.: 116174-33-5
M. Wt: 210.29
InChI Key: IFWFPNDGJSIBFG-UHFFFAOYSA-N
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Description

General Context of Arylbutanoic Acids in Synthetic Chemistry

Arylbutanoic acids, a class of carboxylic acids featuring a phenyl group attached to a butanoic acid chain, represent important scaffolds in organic chemistry. These structures serve as versatile intermediates and building blocks for the synthesis of more complex molecules. The reactivity of both the aromatic ring and the carboxylic acid group allows for a wide range of chemical transformations.

Methods for synthesizing 4-arylbutanoic acids can be selective and efficient, sometimes utilizing carbon monoxide surrogates like formic acid in palladium-catalyzed reactions with allylarenes. acs.org Other classic methods include the Friedel–Crafts reaction, for instance, between an aromatic compound like toluene (B28343) and succinic anhydride (B1165640) to produce a keto-acid, which can then be reduced. wikipedia.orgorgsyn.org The carboxylation of Grignard reagents is another fundamental route to carboxylic acids, where an organomagnesium compound reacts with carbon dioxide. libretexts.org

The utility of arylbutanoic acids is demonstrated by compounds like 4-phenylbutyric acid (4-PBA), which has been investigated for its therapeutic potential in various disease models, including its role in mitigating endoplasmic reticulum (ER) stress and its effects on metabolism in conditions like sepsis. nih.govnih.gov Derivatives of 4-PBA have also been synthesized and studied for their potential in addressing protein aggregation in neurodegenerative diseases. mdpi.com This highlights the role of the arylbutanoic acid framework as a key structural motif for developing biologically active compounds.

Significance of Sulfur-Containing Aromatic Compounds in Chemical Research

Sulfur-containing compounds are integral to numerous areas of chemical and pharmaceutical research. nih.gov The presence of a sulfur atom within a molecule, particularly in an aromatic system, can impart unique electronic and biological properties. Organosulfur compounds, such as thioethers (sulfides), are widely used as intermediates in organic synthesis. thermofisher.com They are precursors for other functional groups like sulfoxides and sulfones and are found in a vast array of pharmaceuticals, agricultural chemicals, and natural products. nih.govthermofisher.com

The C-S bond is a key feature in many biologically active molecules, including antibiotics and antitumor drugs. mdpi.com For this reason, significant research is dedicated to developing efficient methods for forming these bonds. mdpi.com In materials science, sulfur-containing polycyclic aromatic compounds have been explored for their applications in organic electronics, serving as building blocks for organic semiconductors used in devices like organic field-effect transistors (OFETs). researchgate.net The incorporation of sulfur can influence the material's π-conjugation system and tune its optoelectronic properties. researchgate.net Furthermore, many sulfur-containing compounds derived from natural sources, such as spices, are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net

Research Landscape for 4-[4-(Methylsulfanyl)phenyl]butanoic acid and Related Structures

Research specifically focused on this compound appears to be limited, with its primary role being that of a chemical intermediate or building block for the synthesis of more complex molecules. Its structural features—a butanoic acid chain, a phenyl ring, and a methylsulfanyl (thioether) group—make it a useful component in multi-step synthetic pathways.

The physical and chemical properties of this compound are cataloged by chemical suppliers.

PropertyData
Molecular Formula C₁₁H₁₄O₂S
Molecular Weight 210.29 g/mol
Form Solid
InChI Key IFWFPNDGJSIBFG-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Its utility is implied in synthetic chemistry patents, where related structures are used as starting materials. For example, derivatives of 4-(methylthio)phenyl compounds are used in the synthesis of complex heterocyclic molecules. A patent details the use of a 4-(methylthio)phenyl precursor to synthesize a 4-[4-(methylsulfonyl)phenyl]-containing imidazole (B134444) derivative, which involves the oxidation of the methylthio group to a methylsulfonyl group in the final steps. google.com This suggests that this compound could similarly serve as a precursor for compounds where the sulfur atom is further functionalized to modulate biological activity or other properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylsulfanylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWFPNDGJSIBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Methylsulfanyl Phenyl Butanoic Acid

Retrosynthetic Analysis of 4-[4-(Methylsulfanyl)phenyl]butanoic acid

A retrosynthetic analysis of this compound reveals several viable synthetic strategies. The primary disconnection can be made at the C-C bond between the aromatic ring and the butanoic acid side chain, or within the side chain itself.

Strategy A: Aryl-Alkyl Bond Disconnection

The most straightforward disconnection is the bond between the phenyl ring and the butanoic acid chain (C4-C1' bond). This leads to a 4-(methylsulfanyl)phenyl synthon and a C4 electrophilic synthon. The corresponding synthetic equivalents would be a functionalized 4-(methylsulfanyl)benzene derivative (e.g., a Grignard reagent, an organoboron compound, or a haloarene) and a four-carbon chain with an electrophilic or leaving group at one end and a protected carboxylic acid at the other.

Strategy B: Friedel-Crafts Approach

Another key disconnection can be envisioned for a Friedel-Crafts acylation reaction. This involves disconnecting the C1-C2 bond of the butanoic acid moiety attached to the ring. This approach identifies thioanisole and succinic anhydride (B1165640) as the key starting materials. The subsequent keto group from the acylation would then require reduction to afford the final methylene group.

Strategy C: Stepwise Chain Elongation

A more stepwise retrosynthetic approach involves disconnecting the butanoic acid chain at different points. For instance, a C2-C3 disconnection could suggest a conjugate addition of a nucleophilic two-carbon unit to an α,β-unsaturated ester attached to the 4-(methylsulfanyl)phenyl group.

These disconnections form the basis for the forward synthetic methodologies discussed in the subsequent sections.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors: the substituted aromatic component and the butanoic acid moiety.

The 4-(methylsulfanyl)phenyl group can be introduced using various starting materials, primarily thioanisole and its derivatives.

Thioanisole: This is a common starting material, commercially available or synthesized from thiophenol by methylation.

Functionalized Thioanisoles: For use in coupling reactions, functionalized thioanisoles are required. For example, 4-bromothioanisole or 4-iodothioanisole can be prepared from 4-bromophenol or 4-iodophenol through various thiomethylation procedures. Another important precursor is 4-(methylsulfanyl)thiophenol, which can be synthesized from the corresponding phenol.

Organometallic Reagents: The Grignard reagent, 4-(methylsulfanyl)phenylmagnesium bromide, can be prepared from 4-bromothioanisole and magnesium turnings in an anhydrous ether solvent. Similarly, the corresponding boronic acid, 4-(methylsulfanyl)phenylboronic acid, can be synthesized for use in Suzuki coupling reactions.

The four-carbon butanoic acid chain can be constructed from various precursors, depending on the chosen synthetic strategy.

Succinic Anhydride: For the Friedel-Crafts acylation route, succinic anhydride is the direct precursor to the keto-acid intermediate.

Four-Carbon Electrophiles: For coupling reactions, precursors such as 4-halobutanoates (e.g., ethyl 4-bromobutanoate) or γ-butyrolactone can be utilized. These molecules provide the four-carbon chain with a reactive site for coupling and a latent carboxylic acid function.

α,β-Unsaturated Esters: For conjugate addition strategies, precursors like ethyl crotonate or similar α,β-unsaturated esters can be employed, where a two-carbon nucleophile would be added.

Carbon-Carbon Bond Formation Methodologies

The crucial step in the synthesis is the formation of the carbon-carbon bond that connects the aryl and the butanoic acid moieties. This can be achieved through modern cross-coupling reactions or classical electrophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient method for forming the aryl-alkyl bond.

Suzuki Coupling: This reaction involves the coupling of an arylboronic acid with an alkyl halide. In this context, 4-(methylsulfanyl)phenylboronic acid can be coupled with a 4-halobutanoate ester in the presence of a palladium catalyst and a base. The resulting ester is then hydrolyzed to the desired carboxylic acid.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene. For this synthesis, 4-bromothioanisole could be coupled with an appropriate butenoate ester, followed by reduction of the double bond and hydrolysis of the ester.

Sonogashira Coupling: While less direct, a Sonogashira coupling of 4-iodothioanisole with a terminal alkyne containing a protected carboxyl group can be envisioned. The resulting triple bond would then need to be fully reduced to form the saturated butanoic acid chain.

Below is a table summarizing representative conditions for these coupling reactions.

Coupling ReactionAryl PrecursorButanoic Acid PrecursorCatalyst SystemBase
Suzuki 4-(Methylsulfanyl)phenylboronic acidEthyl 4-bromobutanoatePd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or Cs₂CO₃
Heck 4-IodothioanisoleEthyl but-3-enoatePd(OAc)₂/P(o-tol)₃Et₃N or K₂CO₃
Grignard 4-(Methylsulfanyl)phenylmagnesium bromideγ-Butyrolactone or CO₂ followed by chain elongation--

This table presents generalized conditions and specific optimizations may be required.

A well-established and industrially relevant method for synthesizing 4-arylalkanoic acids is through a two-step process involving Friedel-Crafts acylation followed by reduction.

The first step is the Friedel-Crafts acylation of thioanisole with succinic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction forms 4-oxo-4-[4-(methylsulfanyl)phenyl]butanoic acid.

The second step involves the reduction of the ketone carbonyl group to a methylene group. Several methods are effective for this transformation:

Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the aryl ketone. It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. nih.govrsc.orgprepchem.comrsc.orglibretexts.org

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone from the ketone, which is then heated with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol. The Wolff-Kishner reduction is suitable for substrates that are sensitive to strong acids. wikipedia.orgscispace.comrsc.org

The following table outlines the reagents for the Friedel-Crafts acylation and subsequent reduction steps.

Reaction StepReagentsIntermediate/Product
Friedel-Crafts Acylation Thioanisole, Succinic Anhydride, AlCl₃4-Oxo-4-[4-(methylsulfanyl)phenyl]butanoic acid
Clemmensen Reduction Zn(Hg), conc. HClThis compound
Wolff-Kishner Reduction H₂NNH₂, KOH, Diethylene Glycol, HeatThis compound

This table provides a summary of the key reagents for each transformation.

Alternative Butyric Acid Annulation Approaches

The introduction of a butanoic acid moiety onto an aromatic ring is a key synthetic challenge. While classical Friedel-Crafts acylation with succinic anhydride followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) is a standard method, several alternative approaches offer different advantages in terms of starting materials, reaction conditions, and functional group tolerance.

One significant alternative is the direct Friedel-Crafts alkylation using γ-butyrolactone. This method allows for the one-step formation of the 4-arylbutanoic acid structure. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds by opening the lactone ring to form an acylium ion intermediate that then attacks the aromatic ring. google.comgoogle.comchemicalbook.comchemicalbook.com This approach avoids the need for a separate reduction step, streamlining the synthetic process. For instance, the synthesis of 4-phenylbutyric acid has been achieved in high yields by reacting benzene with γ-butyrolactone in the presence of AlCl₃. google.comgoogleapis.com

Another strategy involves the reduction of β-aroylpropionic acids. These precursors can be synthesized via Friedel-Crafts acylation of an aromatic ring with succinic anhydride. The subsequent reduction of the ketone functionality can be achieved using methods like the Clemmensen reduction (amalgamated zinc and hydrochloric acid), which is effective for aryl ketones.

Cross-coupling reactions represent a more modern approach. For example, a suitably functionalized aryl halide or triflate could be coupled with a four-carbon chain building block using a transition-metal catalyst. While less direct for this specific target, these methods offer high functional group compatibility.

Finally, multi-step synthetic routes starting from different precursors can be employed. The Arndt-Eistert reaction, which extends a carboxylic acid by one methylene group, and the use of Grignard reagents like benzyl magnesium chloride have been explored for synthesizing phenylbutyric acid derivatives, although these methods can be limited by low yields or the requirement for sensitive reagents. google.com

Sulfur Functionalization and Modification in Aryl Systems

The incorporation and modification of the methylsulfanyl group on the phenyl ring are critical steps in the synthesis of the target compound.

The formation of the C(aryl)-S bond to create the thioether (sulfide) linkage is a cornerstone of organosulfur chemistry. Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for this transformation. nih.gov These reactions typically involve the coupling of an aryl halide (iodide, bromide, or chloride) or pseudohalide (triflate) with a thiol. acsgcipr.org

The general mechanism for these catalytic processes involves three key steps:

Oxidative Addition: The metal catalyst (e.g., Palladium(0) or Nickel(0)) inserts into the aryl-halide bond.

Coordination and Deprotonation: The thiol coordinates to the metal center, and a base facilitates its deprotonation to form a more nucleophilic thiolate.

Reductive Elimination: The aryl group and the thiolate couple, regenerating the active catalyst and forming the desired aryl thioether product. acsgcipr.org

Various catalytic systems have been developed, with the choice of metal, ligand, and base being crucial for success. acsgcipr.org

Palladium-based catalysts , often used in Buchwald-Hartwig amination, are also effective for C-S coupling, particularly with bulky phosphine ligands. acsgcipr.org

Copper-based catalysts , reminiscent of the classic Ullmann condensation, are a more economical alternative. Ligand-free systems using copper iodide (CuI) have been shown to be effective for coupling aryl iodides with thiols. uu.nl

Nickel-based catalysts are particularly useful for coupling less reactive aryl chlorides and offer a cost-effective alternative to palladium. nih.gov

Cobalt-catalyzed processes have also been developed for the arylation of both aryl and alkyl thiols. nih.gov

The table below summarizes various metal-catalyzed systems for aryl thioether synthesis.

Catalyst/PrecursorLigandBaseSolventSubstratesTypical Yield
Pd₂(dba)₃XantphosCs₂CO₃DioxaneAryl bromides, ThiolsHigh
NiCl₂(dppe)dppeNaOtBuToluene (B28343)Aryl chlorides, ThiolsGood to Excellent
CuINoneK₂CO₃NMPAryl iodides, ThiophenolsHigh
CoCl₂IPrZn, K₂CO₃AcetonitrileAryl iodides, ThiolsGood

Beyond metal catalysis, nucleophilic aromatic substitution (SₙAr) can be used if the aryl ring is sufficiently electron-deficient (i.e., contains strong electron-withdrawing groups ortho or para to the leaving group).

The sulfur atom in a thioether exists in the -2 oxidation state and can be readily oxidized to form sulfoxides (+0 oxidation state) and subsequently sulfones (+2 oxidation state). The ability to control this oxidation is synthetically valuable, as sulfoxides and sulfones have distinct chemical properties and biological activities.

Selective Oxidation to Sulfoxides: The selective oxidation of a thioether to a sulfoxide without over-oxidation to the sulfone requires mild and controlled reaction conditions. A variety of reagents can achieve this transformation:

Hydrogen Peroxide (H₂O₂): Often used with a metal catalyst, such as Scandium(III) triflate (Sc(OTf)₃) or tantalum carbide, to enhance selectivity and efficiency. organic-chemistry.orgorganic-chemistry.org

meta-Chloroperoxybenzoic Acid (m-CPBA): A stoichiometric oxidant that is effective at low temperatures. Using one equivalent of m-CPBA typically yields the sulfoxide. google.com

Molecular Oxygen (O₂): Can be used as a green oxidant in combination with specific catalysts. acs.orgresearchgate.net

Sodium Periodate (NaIO₄): A classic reagent for this conversion.

Oxone® (Potassium Peroxymonosulfate): Can selectively produce sulfoxides in a one-pot reaction directly from halides and a sulfur source. nih.gov

Oxidation to Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the thioether, yields the corresponding sulfone. This generally requires harsher conditions or a higher stoichiometry of the oxidizing agent.

Hydrogen Peroxide (H₂O₂): In the presence of catalysts like niobium carbide or under acidic conditions, H₂O₂ can efficiently oxidize thioethers to sulfones. organic-chemistry.org

Potassium Permanganate (KMnO₄): A strong oxidizing agent that readily converts thioethers and sulfoxides to sulfones.

Excess m-CPBA: Using two or more equivalents of m-CPBA will typically drive the oxidation to the sulfone stage. google.com

Oxone®: A higher equivalence of Oxone®, particularly when reacting with an isolated sulfide, promotes sulfone formation. nih.gov

The chemoselectivity between sulfoxide and sulfone can often be controlled by adjusting the reaction temperature and the amount of oxidant used. organic-chemistry.orgresearchgate.net

ReagentConditionsPrimary Product
1 eq. m-CPBA0 °C, CH₂Cl₂Sulfoxide
>2 eq. m-CPBARoom Temp, CH₂Cl₂Sulfone
H₂O₂ / Sc(OTf)₃MethanolSulfoxide
H₂O₂ / Niobium CarbideMethanolSulfone
O₂ / CatalystLow TemperatureSulfoxide
O₂ / CatalystHigh TemperatureSulfone

Chemical Reactivity and Transformation Mechanisms of 4 4 Methylsulfanyl Phenyl Butanoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily participates in a range of reactions, including esterification, amidation, reduction, and decarboxylation. These transformations are fundamental in organic synthesis for the creation of new derivatives with altered physical and chemical properties.

Esterification and Amidation Reactions

Esterification: The conversion of 4-[4-(Methylsulfanyl)phenyl]butanoic acid to its corresponding esters is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. chemguide.co.uk

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or boric acid. researchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the amide bond. luxembourg-bio.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then smoothly reacts with an amine to produce the amide. nih.gov

ReactionReagents and ConditionsProductGeneral Yields
Esterification (Fischer)Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatAlkyl 4-[4-(methylsulfanyl)phenyl]butanoateGood to Excellent
AmidationAmine, Coupling Agent (e.g., DCC, Boric Acid) or conversion to Acid ChlorideN-substituted 4-[4-(methylsulfanyl)phenyl]butanamideGood to Excellent

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. masterorganicchemistry.comdocbrown.infoquora.com The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. docbrown.info The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon. It is important to note that NaBH₄ is not a strong enough reducing agent to reduce carboxylic acids. libretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated under these conditions. libretexts.org

Selective reduction to the corresponding aldehyde is challenging but can be achieved using specialized reagents and conditions that can stop the reduction at the aldehyde stage.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from simple aliphatic carboxylic acids like this compound is generally difficult and requires harsh conditions, such as high temperatures and the presence of a catalyst. reddit.com The mechanism for the decarboxylation of such non-activated carboxylic acids can proceed through either an ionic or a radical pathway. reddit.com The stability of the resulting carbanion or radical intermediate is a key factor in determining the feasibility of the reaction. For arylalkanoic acids, the presence of the aromatic ring can influence the reaction pathway. stackexchange.com More specialized methods, such as the Barton decarboxylation, which proceeds via a radical mechanism, can also be employed. reddit.com

Reactivity of the Thioether Group

The thioether (or sulfide) group in this compound is susceptible to oxidation and can also act as a nucleophile in alkylation reactions.

Oxidation Reactions of Sulfide to Sulfoxide and Sulfone

The sulfur atom in the thioether group can be selectively oxidized to form a sulfoxide and further to a sulfone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.

Oxidation to Sulfoxide: For the selective oxidation of the sulfide to the corresponding sulfoxide, mild oxidizing agents are typically used. Hydrogen peroxide (H₂O₂) in the presence of a catalyst or in a solvent like glacial acetic acid is a common and environmentally friendly option. nih.gov Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can also be used, often providing high yields of the sulfoxide with minimal over-oxidation to the sulfone when the stoichiometry is carefully controlled. orientjchem.org

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions are required to oxidize the thioether directly to the sulfone, or to further oxidize the sulfoxide to the sulfone. Reagents such as potassium permanganate (KMnO₄) or an excess of hydrogen peroxide with a suitable catalyst can achieve this transformation. orientjchem.org The oxidation of the thioether to the sulfone significantly alters the electronic properties of the sulfur atom, making it a strong electron-withdrawing group.

ReactionTypical ReagentsProduct
Sulfide to SulfoxideH₂O₂, m-CPBA (1 equivalent)4-[4-(Methylsulfinyl)phenyl]butanoic acid
Sulfide to SulfoneKMnO₄, excess H₂O₂ with catalyst4-[4-(Methylsulfonyl)phenyl]butanoic acid
Sulfoxide to SulfoneKMnO₄, m-CPBA (>1 equivalent)4-[4-(Methylsulfonyl)phenyl]butanoic acid

Alkylation of Sulfur

The sulfur atom of the thioether group possesses lone pairs of electrons and can therefore act as a nucleophile, participating in alkylation reactions to form sulfonium salts. The reaction typically involves treating the thioether with an alkylating agent, such as an alkyl halide (e.g., methyl iodide). This results in the formation of a trialkylsulfonium salt, where the sulfur atom bears a positive charge. The reactivity of the thioether as a nucleophile is influenced by the electronic nature of the aromatic ring.

Ligand Properties of the Thioether Moiety

The thioether group in this compound presents a site of potential coordination with transition metals. The sulfur atom possesses lone pairs of electrons that can be donated to a metal center, allowing the molecule to act as a ligand. Thioethers are classified as soft ligands and therefore tend to form more stable complexes with soft metal ions such as Ag(I), Au(I), Pd(II), and Pt(II).

The coordination ability of the thioether is influenced by several factors, including the steric environment around the sulfur atom and the electronic properties of the phenyl ring. In this compound, the sulfur atom is relatively unhindered, facilitating its interaction with metal centers.

Furthermore, the presence of the carboxylic acid group introduces a second potential coordination site. The carboxylate can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. This dual functionality allows this compound to act as a chelating or bridging ligand, potentially forming polynuclear metal complexes or metal-organic frameworks (MOFs) rsc.org. The interplay between the soft thioether and the hard carboxylate donor atoms makes this molecule an interesting candidate for the synthesis of coordination polymers with diverse structural motifs and potential applications in catalysis and materials science.

Table 1: Potential Coordination Modes of this compound

Coordination SiteMetal Ion PreferencePotential Binding Modes
Thioether (Sulfur)Soft metals (e.g., Ag+, Pd2+, Pt2+)Monodentate
Carboxylate (Oxygen)Hard/borderline metals (e.g., Cu2+, Zn2+, Fe3+)Monodentate, Bidentate (chelating or bridging)
BothVarious transition metalsChelating, Bridging

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The regiochemical outcome of these reactions is dictated by the electronic effects of the two substituents already present on the ring: the methylsulfanyl (-SMe) group and the butanoic acid side chain.

Influence of Substituents on Regioselectivity

The methylsulfanyl group is an activating ortho-, para-director. The sulfur atom, through its lone pairs, can donate electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. This resonance stabilization outweighs the inductive electron-withdrawing effect of the sulfur atom.

Therefore, electrophilic substitution on this compound is expected to occur predominantly at the positions ortho to the methylsulfanyl group (positions 3 and 5). The para position is already occupied by the butanoic acid chain.

Table 2: Directing Effects of Substituents on the Phenyl Ring

SubstituentPositionElectronic EffectDirecting Influence
-SMe1Activating (Resonance)Ortho, Para
-(CH2)3COOH4Weakly Deactivating (Inductive)Meta (relative to itself)

Nitration, Halogenation, and Sulfonation Studies

While specific studies on the nitration, halogenation, and sulfonation of this compound are not extensively reported, the expected outcomes can be predicted based on the known reactivity of thioanisole and related compounds.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 3-nitro-4-[4-(methylsulfanyl)phenyl]butanoic acid and 5-nitro-4-[4-(methylsulfanyl)phenyl]butanoic acid. Due to the steric hindrance from the butanoic acid chain, the formation of the 3-nitro isomer might be slightly favored.

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would also lead to substitution at the 3 and 5 positions. Milder conditions may be required to prevent oxidation of the thioether group.

Sulfonation: The use of fuming sulfuric acid would introduce a sulfonic acid group at the 3 and 5 positions. Careful control of the reaction conditions is necessary to avoid potential side reactions, including oxidation of the thioether.

Side Reactions and Impurity Profiling in Synthetic Routes

The synthesis of this compound typically involves a Friedel-Crafts acylation of thioanisole with succinic anhydride (B1165640), followed by reduction of the resulting keto acid. Each of these steps can be accompanied by the formation of side products and impurities.

A common synthetic route proceeds via the Friedel-Crafts acylation of thioanisole with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is intended to produce 4-oxo-4-[4-(methylsulfanyl)phenyl]butanoic acid. The subsequent reduction of the ketone functionality, for instance, through a Clemmensen or Wolff-Kishner reduction, yields the final product.

Potential side reactions and impurities include:

Polysubstitution: During the Friedel-Crafts acylation, the introduction of a second acyl group onto the aromatic ring can occur, leading to di-acylated impurities.

Isomer Formation: Although the para-substituted product is generally favored due to steric hindrance, small amounts of the ortho-acylated isomer, 4-oxo-4-[2-(methylsulfanyl)phenyl]butanoic acid, may be formed.

Oxidation: The thioether moiety is susceptible to oxidation, especially under harsh reaction conditions. This can lead to the formation of the corresponding sulfoxide, 4-[4-(methylsulfinyl)phenyl]butanoic acid, and sulfone, 4-[4-(methylsulfonyl)phenyl]butanoic acid, as impurities.

Incomplete Reduction: During the reduction step, incomplete conversion of the keto acid will result in the presence of the starting material, 4-oxo-4-[4-(methylsulfanyl)phenyl]butanoic acid, in the final product.

Over-reduction: In some reduction methods, the carboxylic acid functionality could potentially be reduced to an alcohol, though this is generally less favorable under standard conditions for ketone reduction.

Table 3: Common Impurities in the Synthesis of this compound

ImpurityOrigin
Di-acylated thioanisole derivativesPolysubstitution during Friedel-Crafts acylation
4-Oxo-4-[2-(methylsulfanyl)phenyl]butanoic acidIsomeric product of Friedel-Crafts acylation
4-[4-(Methylsulfinyl)phenyl]butanoic acidOxidation of the thioether
4-[4-(Methylsulfonyl)phenyl]butanoic acidFurther oxidation of the thioether
4-Oxo-4-[4-(methylsulfanyl)phenyl]butanoic acidIncomplete reduction of the keto acid intermediate

A thorough impurity profile is crucial for ensuring the purity and quality of the final compound, particularly for applications in pharmaceuticals and materials science.

Inability to Procure Advanced Spectroscopic Data for this compound

Despite a comprehensive search for advanced spectroscopic and structural elucidation data for the chemical compound this compound, the necessary experimental data required to fulfill the detailed article outline could not be located. Searches for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS) data, including fragmentation patterns, did not yield specific results for this compound.

Efforts to find this information included querying chemical databases, scientific literature repositories, and vendor websites. Notably, the product information page for this compound from a major chemical supplier, Sigma-Aldrich, explicitly states that the company does not collect or provide analytical data for this particular chemical. sigmaaldrich.com

Further attempts to locate publications detailing the synthesis of this compound, which would typically include its spectroscopic characterization, were also unsuccessful in providing the specific NMR and mass spectrometry data required for the requested in-depth analysis.

Without access to primary experimental or reliably predicted spectroscopic data, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline for the advanced spectroscopic and structural elucidation of this compound. The required detailed analysis of chemical shifts, coupling constants, and fragmentation patterns cannot be performed without the foundational spectral data.

Therefore, the generation of the requested article focusing on the advanced spectroscopic and structural elucidation of this compound cannot be completed at this time due to the unavailability of the necessary scientific data.

Despite a comprehensive search for advanced spectroscopic and structural data for the chemical compound This compound , specific experimental data for Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography is not available in the public domain through the conducted searches.

Product listings from chemical suppliers confirm the compound's identity with the following details:

Molecular Formula : C₁₁H₁₄O₂S sigmaaldrich.com

Molecular Weight : 210.29 g/mol sigmaaldrich.com

However, the detailed research findings and data tables required to populate the requested article sections could not be located. The search results frequently yielded information on structurally related but distinct molecules, such as 4-[4-(methylthio)phenyl]-4-oxobutanoic acid, which contains an additional ketone group, or other derivatives of butanoic acid. scbt.comnih.govsigmaaldrich.com Adhering to the strict instruction to focus solely on "this compound," this information on related compounds cannot be used.

Therefore, it is not possible to provide the detailed analysis for the following sections as outlined in the user's request:

Advanced Spectroscopic and Structural Elucidation of 4 4 Methylsulfanyl Phenyl Butanoic Acid

X-ray Crystallography for Solid-State Structure Determination

Without access to published spectra or crystallographic information files (CIFs) for this specific molecule, a scientifically accurate and informative article focusing on these advanced analytical techniques cannot be generated.

Computational Chemistry and Theoretical Studies on 4 4 Methylsulfanyl Phenyl Butanoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By selecting an appropriate functional (such as B3LYP) and basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecule's geometry and electronic distribution can be obtained.

The flexibility of the butanoic acid side chain in 4-[4-(Methylsulfanyl)phenyl]butanoic acid allows it to adopt multiple three-dimensional arrangements, known as conformations. Each conformation corresponds to a specific energy level on the potential energy surface. Computational geometry optimization is the process of finding the coordinates that correspond to energy minima.

Table 1: Illustrative Relative Energies of Optimized Conformers for this compound Disclaimer: The following data is hypothetical and for illustrative purposes only.

Conformer Description Relative Energy (kcal/mol)
Conf-1 (Global Minimum) Fully extended alkyl chain 0.00
Conf-2 (Local Minimum) Gauche interaction in the alkyl chain +1.25

| Conf-3 (Local Minimum) | Folded conformation of the chain | +2.80 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. nih.govnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aip.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the sulfur atom of the methylsulfanyl group, which are the most probable sites for electrophilic attack. The LUMO would likely be distributed over the carboxylic acid group and the phenyl ring, indicating the sites susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Disclaimer: The following data is hypothetical and for illustrative purposes only.

Parameter Energy (eV)
HOMO -6.25
LUMO -1.10

| HOMO-LUMO Gap (ΔE) | 5.15 |

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, visualizes the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting intermolecular interactions and reactive sites. mdpi.com Different colors on the EPS map represent different values of the electrostatic potential, where red typically indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

In the case of this compound, the EPS map would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interaction with positive ions. A region of high positive potential (blue) would be located on the acidic hydrogen of the hydroxyl group. The sulfur atom and the aromatic ring would likely exhibit intermediate to slightly negative potential, influencing their interaction with other molecules.

Spectroscopic Parameter Prediction using Computational Methods

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra or identifying unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. nih.govnih.gov These predictions are invaluable for assigning peaks in experimental spectra and confirming molecular structures.

For this compound, distinct chemical shifts would be predicted for the aromatic protons, the three different methylene groups in the butanoic acid chain, the methyl group protons, and the acidic proton. Similarly, unique ¹³C signals would be calculated for each carbon atom in its specific chemical environment.

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound Disclaimer: The following data is hypothetical and for illustrative purposes only.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH) 12.10 179.5
Aromatic C-H (ortho to chain) 7.28 129.8
Aromatic C-H (ortho to -SMe) 7.20 127.0
Methylene (-CH₂-COOH) 2.35 33.5
Methylene (central -CH₂-) 1.95 26.8
Methylene (-CH₂-Ph) 2.65 34.2

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental results. researchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve accuracy.

The theoretical vibrational spectrum of this compound would feature characteristic peaks corresponding to its functional groups. Key vibrations would include the O-H stretch of the carboxylic acid (a broad band), the C=O stretch (a strong, sharp band), C-H stretches from the aromatic and aliphatic parts, and vibrations involving the C-S bond.

Table 4: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound Disclaimer: The following data is hypothetical and for illustrative purposes only.

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Expected IR Intensity
O-H stretch (Carboxylic Acid) 3050 High (Broad)
C-H stretch (Aromatic) 3035 Medium
C-H stretch (Aliphatic) 2940 Medium
C=O stretch (Carboxylic Acid) 1715 Very High
C=C stretch (Aromatic Ring) 1605, 1495 Medium-High

Reaction Mechanism Elucidation through Transition State Calculations

The synthesis of this compound involves several chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields. Transition state calculations, a cornerstone of computational chemistry, are instrumental in mapping out the potential energy surfaces of reactions, identifying the lowest energy pathways, and characterizing the transient species that connect reactants to products.

The synthesis of related phenylbutanoic acid derivatives often involves reactions such as Friedel-Crafts acylation. For instance, the synthesis of 4-oxo-4-phenylbutanoic acid is achieved through the Friedel-Crafts reaction between succinic anhydride (B1165640) and benzene. orientjchem.org A computational study of the synthesis of this compound would likely focus on key steps such as the introduction of the butanoic acid chain to the phenyl ring and the subsequent modifications.

Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. For a hypothetical synthetic step, computational chemists would model the interacting molecules and search for the transition state structure, which is a first-order saddle point on the potential energy surface. The vibrational frequency analysis of this structure would confirm it as a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The energetics of different possible reaction pathways determine which route is more favorable. By comparing the activation energies (the energy difference between the reactants and the transition state) of competing pathways, chemists can predict the major product of a reaction.

For example, in the functionalization of the phenyl ring, the directing effects of the methylsulfanyl group can be computationally investigated. The calculated activation energies for substitution at the ortho, meta, and para positions relative to the methylsulfanyl group would reveal the regioselectivity of the reaction. A lower activation energy for para-substitution would be consistent with the structure of this compound.

Table 1: Hypothetical Activation Energies for a Key Synthetic Step

PathwayReactant Energy (Hartree)Transition State Energy (Hartree)Activation Energy (kcal/mol)
Pathway A-850.12345-850.0987615.5
Pathway B-850.12345-850.1012313.9

Note: The values in this table are hypothetical and for illustrative purposes only.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This information is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search of the conformational space. For this compound, the key dihedral angles to consider would be those associated with the butanoic acid chain and the orientation of the methylsulfanyl group. The results of such an analysis would reveal the preferred spatial arrangement of the molecule. For instance, studies on similar molecules, like 4-[(4-chlorophenyl)carbamoyl]butanoic acid, have shown that the backbone can adopt an extended, all-trans configuration. mdpi.com

Furthermore, computational analysis can shed light on the nature and strength of intramolecular interactions, such as hydrogen bonds or weaker van der Waals forces, that stabilize certain conformations. For example, in a related compound, 2,4-dioxo-4-phenylbutanoic acid, intramolecular hydrogen bonds have been characterized using computational methods. nih.gov

Table 2: Relative Energies of Hypothetical Conformers

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
Conformer 11801800.0
Conformer 2601802.5
Conformer 3180603.1

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Solution Behavior

While gas-phase calculations provide fundamental insights, the behavior of this compound in solution is of practical importance. Molecular dynamics (MD) simulations can model the dynamic behavior of a molecule in the presence of solvent molecules over time. This technique allows for the exploration of the conformational landscape in a more realistic environment and can reveal how the solvent influences the structure and dynamics of the solute. dovepress.comnih.gov

An MD simulation of this compound in a solvent like water would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system. The resulting trajectory provides a wealth of information, including the time evolution of the molecule's conformation, its interactions with the solvent, and its diffusion properties. semanticscholar.orgmdpi.com

Key parameters that can be extracted from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the molecule.

Radial Distribution Function (RDF): To characterize the structure of the solvent around the solute.

Hydrogen Bonding Analysis: To quantify the hydrogen bonds between the solute and solvent.

These simulations can be particularly useful in understanding how the molecule might interact with other molecules in solution, which is fundamental to its application in various chemical and biological systems. nih.gov

Derivatization and Analog Synthesis of 4 4 Methylsulfanyl Phenyl Butanoic Acid

Systematic Structural Modifications of the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for derivatization, allowing for the synthesis of esters, amides, and acid chlorides, as well as reduced alcohol derivatives.

Synthesis of Esters, Amides, and Acid Chlorides

Esters: The synthesis of esters from 4-[4-(methylsulfanyl)phenyl]butanoic acid can be readily achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, and water is removed as it is formed nih.govpharmacy180.com. For example, the reaction with methanol or ethanol would yield the corresponding methyl or ethyl ester.

Amides: Amide derivatives can be prepared by the reaction of this compound with a primary or secondary amine. This transformation can be facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride, or by using coupling agents. A direct thermal amidation is also possible, though it may require high temperatures wikipedia.org. A more general and milder approach involves the use of activating agents that promote the condensation between the carboxylic acid and the amine prepchem.comgoogleapis.comlasalle.edu.

Acid Chlorides: The corresponding acid chloride, 4-[4-(methylsulfanyl)phenyl]butanoyl chloride, can be synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly reactive acid chloride that can be used as a versatile intermediate for the synthesis of esters and amides scribd.com.

Preparation of Reduced Derivatives (Alcohols)

The reduction of the carboxylic acid group in this compound to a primary alcohol, 4-[4-(methylsulfanyl)phenyl]butan-1-ol, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) wikipedia.orglibretexts.orggoogle.comviu.cafigshare.comwikipedia.orgucsb.edumdpi.com. The reaction proceeds via a complex aluminum salt intermediate, which is then hydrolyzed in a subsequent work-up step to yield the final alcohol product wikipedia.orglibretexts.orggoogle.com. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids to alcohols wikipedia.orgviu.caucsb.edu. Alternative reducing agents include borane complexes such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), which can offer different selectivity profiles minia.edu.eg.

Modifications to the Thioether Moiety

The thioether linkage in this compound is another key site for chemical modification, allowing for the synthesis of sulfoxide and sulfone analogs, and potentially for the exchange of the sulfur atom with other heteroatoms.

Synthesis of Sulfoxide and Sulfone Analogs

Sulfoxides: The selective oxidation of the thioether to a sulfoxide, 4-[4-(methylsulfinyl)phenyl]butanoic acid, requires controlled oxidation conditions to avoid over-oxidation to the sulfone. A variety of reagents can be employed for this purpose. Sodium metaperiodate (NaIO₄) in aqueous methanol is a mild and effective reagent for the synthesis of sulfoxides from sulfides. Hydrogen peroxide (H₂O₂) can also be used, often in the presence of a catalyst, to achieve selective oxidation to the sulfoxide. The reaction conditions, such as temperature and the stoichiometry of the oxidant, are crucial for maximizing the yield of the sulfoxide while minimizing the formation of the sulfone.

Sulfones: Further oxidation of the thioether or the intermediate sulfoxide yields the corresponding sulfone, 4-[4-(methylsulfonyl)phenyl]butanoic acid. Stronger oxidizing agents or more forcing reaction conditions are typically required for this transformation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the oxidation of sulfides directly to sulfones. A two-step process, where the sulfide is first oxidized to the sulfoxide and then further oxidized to the sulfone, can also be employed. Hydrogen peroxide in the presence of a suitable catalyst, such as a tungsten-based catalyst, can also effectively mediate the oxidation of sulfides to sulfones. A patent describes the oxidation of a similar 4-(methylthio)phenyl derivative to the corresponding sulfone using m-CPBA.

Substituent Effects on the Phenyl Ring

The electronic properties of the phenyl ring in this compound can be modulated by the introduction of various substituents. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the reactivity of the entire molecule, including the acidity of the carboxylic acid and the susceptibility of the aromatic ring to further electrophilic substitution.

The influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives prepchem.com. The equation is given by log(k/k₀) = σρ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction prepchem.com.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the phenyl ring in this compound can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substitutions can significantly influence the molecule's reactivity and biological interactions.

Electron-Withdrawing Groups:

A common modification is the oxidation of the methylsulfanyl (-SCH₃) group to a methylsulfinyl (-SOCH₃) or a methylsulfonyl (-SO₂CH₃) group. The methylsulfonyl group, in particular, is a strong electron-withdrawing group. For instance, the related compound, 4-(methylsulfonyl)phenylacetic acid, is a key intermediate in the synthesis of the anti-inflammatory drug Etoricoxib. The synthesis of such analogs can be achieved through controlled oxidation. For example, 4-[4-(methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole is oxidized to its methylsulfonyl derivative using hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). google.com A similar approach could be applied to this compound.

Nitration of the aromatic ring introduces a nitro (-NO₂) group, another potent electron-withdrawing group. The synthesis of 2-(4-nitrophenyl)butyric acid is achieved by treating 2-phenylbutyric acid with a mixture of nitric acid and sulfuric acid. prepchem.com This standard nitration procedure could likely be adapted for this compound, with the directing effects of the existing substituents influencing the position of the incoming nitro group.

Electron-Donating Groups:

The introduction of electron-donating groups, such as alkoxy or amino moieties, can also be envisioned. The synthesis of 4-(4-methoxyphenyl)butyric acid has been described, starting from the Friedel-Crafts acylation of anisole (methoxybenzene) with succinic anhydride (B1165640). google.com This suggests a potential synthetic route to alkoxy-substituted analogs of this compound by starting with an appropriately substituted thioanisole.

The introduction of an amino (-NH₂) group can be accomplished through various methods, including the reduction of a nitro group. A multi-step synthesis for 4-amino-3-phenylbutyric acid has been reported, which involves the formation of a glutaric anhydride intermediate followed by amination and subsequent rearrangement. google.com Direct amination or the use of amino-substituted starting materials in a multi-step synthesis are also feasible strategies. nih.govnih.govmedchemexpress.comresearchgate.net

A summary of potential derivatives with electron-donating and electron-withdrawing groups is presented in Table 1.

Derivative Name Introduced Group Electronic Effect Potential Synthetic Precursor/Reagent
4-[4-(Methylsulfonyl)phenyl]butanoic acid-SO₂CH₃WithdrawingHydrogen Peroxide, mCPBA
4-[4-(Methylsulfanyl)-3-nitrophenyl]butanoic acid-NO₂WithdrawingNitric Acid/Sulfuric Acid
4-[3-Amino-4-(methylsulfanyl)phenyl]butanoic acid-NH₂DonatingReduction of a nitro derivative
4-[3-Methoxy-4-(methylsulfanyl)phenyl]butanoic acid-OCH₃DonatingMethoxy-substituted thioanisole

Halogenation at Different Positions

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding affinity. The position of halogenation on the phenyl ring of this compound would be directed by the existing substituents.

The synthesis of halogenated analogs can be achieved through electrophilic aromatic substitution reactions. For example, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide starts with the bromination of 4-hydroxybenzonitrile. google.com A similar approach using a suitable brominating agent could be employed for the target molecule.

A variety of fluorinated phenylacetic and phenylpropionic acid derivatives have been synthesized, often starting from fluorinated benzaldehydes or employing specialized fluorinating reagents. wikipedia.org The synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide from 1-chloro-4-nitrobenzene highlights a multi-step approach to obtaining a chloro-substituted phenyl ring with a sulfur-containing functional group. researchgate.net

Table 2 outlines some potential halogenated derivatives and the types of reagents that could be used for their synthesis.

Derivative Name Halogen Potential Position of Substitution Potential Reagent
4-[3-Bromo-4-(methylsulfanyl)phenyl]butanoic acidBromineOrtho to the butanoic acid chainN-Bromosuccinimide (NBS)
4-[3-Chloro-4-(methylsulfanyl)phenyl]butanoic acidChlorineOrtho to the butanoic acid chainN-Chlorosuccinimide (NCS)
4-[3-Fluoro-4-(methylsulfanyl)phenyl]butanoic acidFluorineOrtho to the butanoic acid chainSelectfluor®

Chain Length and Branching Variations of the Butanoic Acid Moiety

Modification of the butanoic acid side chain, by either altering its length or introducing branching, can have a significant impact on the molecule's conformational flexibility and its ability to fit into a biological target's binding site.

Chain Length Variation:

Analogs with shorter or longer alkyl chains can be synthesized. For instance, 3-[4-(methylsulfanyl)phenyl]propanoic acid represents a shorter-chain analog. chemicalbook.com Conversely, longer-chain analogs such as 4-oxo-5-phenylpentanoic acid methyl ester have also been synthesized. chemsynthesis.com The synthesis of these analogs would typically involve starting materials with the desired chain length, for example, using a different dicarboxylic acid anhydride in a Friedel-Crafts reaction.

Branching Variation:

The introduction of alkyl groups, such as a methyl group, along the butanoic acid chain can introduce chirality and steric bulk. The synthesis of 3-methyl-4-phenylbutanoic acid has been reported. medchemexpress.com A synthetic route to (S)-3-(4-bromophenyl)butanoic acid involves the asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate, catalyzed by a rhodium complex. guidechem.com This methodology could potentially be adapted to synthesize branched-chain analogs of this compound.

Table 3 provides examples of potential chain length and branching variations.

Derivative Name Modification Potential Synthetic Approach
3-[4-(Methylsulfanyl)phenyl]propanoic acidShorter chain (propanoic acid)Friedel-Crafts reaction with malonic acid derivative
5-[4-(Methylsulfanyl)phenyl]pentanoic acidLonger chain (pentanoic acid)Friedel-Crafts reaction with glutaric anhydride
3-Methyl-4-[4-(methylsulfanyl)phenyl]butanoic acidBranched chain (methyl group at C3)Asymmetric conjugate addition

Development of Novel Scaffolds Incorporating the 4-(Methylsulfanyl)phenylbutanoic Acid Core

The core structure of this compound can serve as a starting point for the synthesis of more complex molecular scaffolds, such as fused ring systems and heterocyclic structures.

One important reaction for creating a new fused ring system is intramolecular Friedel-Crafts acylation. 4-Phenylbutanoic acid can be cyclized to form α-tetralone in the presence of a strong acid like methanesulfonic acid or polyphosphoric acid. chegg.comgoogle.compearson.com Applying this reaction to this compound would be expected to yield a 7-(methylsulfanyl)-α-tetralone. Tetralone scaffolds are valuable intermediates in the synthesis of a variety of biologically active compounds. nih.govresearchgate.net

Furthermore, the carboxylic acid functional group can be used as a handle to introduce heterocyclic moieties. For example, 4-phenylpyrimidine-2-carboxylic acid has been used to synthesize a series of 1,3,4-thiadiazole derivatives. heteroletters.org Similarly, the carboxylic acid of the title compound could be converted to an acid chloride or activated with coupling agents to react with various nucleophiles, leading to the formation of amides, esters, and ultimately, a wide range of heterocyclic systems. The synthesis of thiazole-based heterocyclic hybrids often utilizes phenacyl bromide as a key reagent in reactions with carbothioamide derivatives. nih.gov

Table 4 lists some of the novel scaffolds that could potentially be synthesized from this compound.

Scaffold Type Potential Synthetic Transformation Resulting Core Structure
Fused BicyclicIntramolecular Friedel-Crafts Acylation7-(Methylsulfanyl)-α-tetralone
Heterocyclic (Thiadiazole)Conversion to acid chloride, reaction with thiosemicarbazide, and cyclization1,3,4-Thiadiazole appended to the butanoic acid chain
Heterocyclic (Thiazole)Conversion of the butanoic acid to a carbothioamide and reaction with an α-haloketoneThiazole ring formation

Concluding Remarks and Future Research Perspectives

Summary of Key Synthetic and Reactivity Insights

The synthesis of 4-[4-(Methylsulfanyl)phenyl]butanoic acid can be logically approached through a two-step process. The initial step would likely involve a Friedel-Crafts acylation of thioanisole with succinic anhydride (B1165640), catalyzed by a Lewis acid such as aluminum chloride, to yield the intermediate, 4-(4-(methylthio)phenyl)-4-oxobutanoic acid. This reaction is a well-established method for the formation of aryl-keto acids. The subsequent step would involve the reduction of the ketone functionality. The Clemmensen reduction, which utilizes zinc amalgam and hydrochloric acid, is a classic and effective method for reducing aryl ketones to the corresponding alkanes, and would be a suitable choice for this transformation.

The reactivity of this compound is dictated by its constituent functional groups: the thioether, the carboxylic acid, and the aromatic ring. The thioether group is susceptible to oxidation, which can yield the corresponding sulfoxide and sulfone. This transformation can significantly alter the electronic properties and biological activity of the molecule. The carboxylic acid moiety can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst, and conversion to the corresponding acid chloride using reagents like thionyl chloride. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution being influenced by the directing effects of the existing substituents.

Emerging Trends in Arylbutanoic Acid Chemistry

The field of arylbutanoic acid chemistry is continually evolving, with several key trends shaping its future direction. Arylalkanoic acids, as a class, are significant in medicinal chemistry, with many derivatives exhibiting anti-inflammatory properties. The exploration of novel arylbutanoic acid derivatives continues to be a fertile area for drug discovery.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of these compounds. This includes the use of more environmentally benign catalysts and solvents to minimize the environmental impact of chemical processes. Biocatalysis, in particular, is emerging as a powerful tool for the synthesis of functionalized carboxylic acids. researchgate.net Enzymes offer high selectivity and can operate under mild reaction conditions, providing a sustainable alternative to traditional chemical methods. nih.govrsc.org This approach holds promise for the enantioselective synthesis of chiral arylbutanoic acids, which is often crucial for their biological activity.

Unexplored Reactivity Profiles of this compound

Several aspects of the reactivity of this compound remain to be experimentally investigated. The intramolecular cyclization of the butanoic acid chain onto the aromatic ring under acidic conditions could potentially lead to the formation of tetralone derivatives. The feasibility and regioselectivity of such a reaction would be of significant interest.

Moreover, the thioether linkage offers opportunities for unique transformations. For instance, metal-catalyzed cross-coupling reactions could be explored to functionalize the aromatic ring, using the sulfur atom to direct the reaction. The reactivity of the thioether as a coordinating ligand to transition metals could also be investigated, potentially leading to the development of novel catalysts or materials.

Potential for Novel Synthetic Routes and Derivatizations

Beyond the classical synthetic approach, modern synthetic methodologies could offer more efficient and versatile routes to this compound and its derivatives. For example, transition metal-catalyzed C-H activation could provide a direct method for the functionalization of the butanoic acid chain or the aromatic ring, bypassing the need for pre-functionalized starting materials.

The derivatization of the carboxylic acid group opens up a vast chemical space. Conversion to amides, esters, and other functional groups can be readily achieved. Furthermore, the butanoic acid backbone could be modified through alpha-functionalization or by introducing unsaturation, leading to a diverse array of new compounds with potentially interesting properties. The development of novel derivatization reagents and techniques will continue to expand the synthetic utility of this and related arylbutanoic acids.

Theoretical and Computational Frontiers for Related Compounds

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties, such as FTIR spectra. ustc.edu.cnresearchgate.net Such theoretical predictions can be invaluable in complementing experimental data and providing a deeper understanding of the molecule's behavior.

Furthermore, computational methods can be used to explore reaction mechanisms and predict the feasibility of unexplored synthetic routes. For instance, the energy barriers for different reaction pathways, such as intramolecular cyclization or oxidation of the thioether, can be calculated to guide experimental efforts. Molecular modeling and docking studies are also crucial in the context of medicinal chemistry to predict the interaction of arylalkanoic acids with biological targets, thereby aiding in the design of new therapeutic agents. nih.gov As computational power and methodologies continue to advance, theoretical studies will play an increasingly important role in the exploration of the chemical space surrounding this compound and its analogs.

Compound Names

Compound Name
This compound
Thioanisole
Succinic anhydride
Aluminum chloride
4-(4-(methylthio)phenyl)-4-oxobutanoic acid
Zinc amalgam
Hydrochloric acid
Sulfoxide
Sulfone
Thionyl chloride

Interactive Data Table: Predicted Properties of this compound

PropertyPredicted Value
Molecular FormulaC11H14O2S
Molecular Weight210.29 g/mol
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5
Exact Mass210.071451 g/mol
Monoisotopic Mass210.071451 g/mol
Topological Polar Surface Area46.5 Ų
Heavy Atom Count14
Formal Charge0
Complexity211
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Is CanonicalizedYes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[4-(Methylsulfanyl)phenyl]butanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : A solvent-free demethylation method using aqueous HBr (without phase-transfer catalysis) has been demonstrated for structurally similar compounds, such as 4-(4-methoxyphenyl)butanoic acid. This approach avoids organic solvents, simplifies purification, and achieves direct crystallization of the product . For analogous sulfanyl-substituted derivatives, thioether formation via nucleophilic substitution or oxidation of methylthio precursors may be applicable. Optimization focuses on stoichiometry, temperature, and acid concentration to minimize side reactions.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

  • Methodological Answer : The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography. For example, in related compounds like 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid, SHELX programs enabled refinement of bond lengths, angles, and torsional parameters, confirming the stereochemistry and sulfonamido group orientation . Data collection requires high-resolution crystals, and refinement against twinned data may be necessary for accurate structural resolution .

Q. What analytical techniques are used to assess the purity and stability of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Impurity profiling (e.g., acetylated or sulfone derivatives) can leverage reference standards, as seen in methionine-related sulfanyl compounds . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural validation, particularly to distinguish regioisomers or oxidation byproducts.

Advanced Research Questions

Q. How can researchers address low yields in demethylation or thioether formation steps during synthesis?

  • Methodological Answer : Low yields in demethylation may arise from incomplete HBr-mediated cleavage. Increasing reaction time or using a slight excess of HBr (while avoiding decomposition) can improve efficiency, as demonstrated in solvent-free protocols . For thioether formation, protecting-group strategies (e.g., tert-butyl esters for the carboxylic acid) may prevent side reactions. Kinetic studies using in-situ NMR or MS can identify bottlenecks.

Q. How to resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions in biological data (e.g., anticancer vs. inactive results) may stem from differences in cell lines, assay conditions, or impurity profiles. Researchers should:

  • Validate compound purity via HPLC and MS .
  • Perform dose-response curves across multiple cell models.
  • Compare structural analogs (e.g., chlorambucil derivatives) to isolate pharmacophoric motifs .
  • Use computational docking to assess target binding consistency .

Q. What strategies optimize the design of biologically active derivatives targeting specific receptors (e.g., EP4 antagonists)?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by crystallographic data are critical. For example, substituting the phenyl ring with electron-withdrawing groups (e.g., cyano) or modifying the sulfanyl moiety enhances receptor affinity in EP4 antagonists. Molecular dynamics simulations can predict binding stability, while in vitro assays validate selectivity .

Q. How to characterize and mitigate impurities in scaled-up synthesis?

  • Methodological Answer : Impurities such as acetylated byproducts or sulfoxides can be identified via LC-MS and quantified against pharmacopeial standards . Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chromatographic purification (e.g., silica gel with ethyl acetate/hexane) effectively removes hydrophobic impurities.

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